molecular formula C23H24F3N3O3 B4844118 [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

Cat. No.: B4844118
M. Wt: 447.4 g/mol
InChI Key: JFMFCLORNZVGGF-UHFFFAOYSA-N
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Description

[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenyl group, a dihydroisoxazolyl ring, and a trifluoromethylbenzyl piperazino moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, including nitration, conversion from nitro to amine, and bromination . The process may also involve the use of dehydrating agents such as POCl3, P2O5, or ZnCl2 to facilitate cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a methoxybenzoic acid derivative, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the trifluoromethyl group is known to enhance the biological activity of many compounds, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. The piperazino moiety is a common feature in many pharmaceutical agents, suggesting that this compound could have pharmacological properties worth exploring.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic reactions.

Mechanism of Action

The mechanism by which [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, such as enzymes or receptors, to produce its effects. The trifluoromethyl group may enhance binding affinity to these targets, while the piperazino moiety could modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, is known to enhance the stability and activity of many compounds, making this compound a promising candidate for further research.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3/c1-31-20-8-3-2-7-18(20)19-14-21(32-27-19)22(30)29-11-9-28(10-12-29)15-16-5-4-6-17(13-16)23(24,25)26/h2-8,13,21H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMFCLORNZVGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Reactant of Route 5
Reactant of Route 5
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Reactant of Route 6
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

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